

# Comparative Efficacy of Antitumor Agent-105 in Attenuating Cancer Metastasis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antitumor agent-105*

Cat. No.: *B12394141*

[Get Quote](#)

Authoring Division: Advanced Oncology Research

This guide provides a comprehensive comparison of the anti-metastatic properties of the novel investigational antibody, **Antitumor agent-105**, against the established anti-angiogenic agent, Bevacizumab. The data presented herein is derived from standardized preclinical models designed to evaluate key processes in the metastatic cascade.

## Introduction to Metastasis and Angiogenesis

Metastasis, the dissemination of cancer cells from a primary tumor to form secondary tumors at distant sites, is the primary cause of mortality in cancer patients. This complex process is critically dependent on angiogenesis, the formation of new blood vessels, which provides tumors with the necessary oxygen and nutrients for growth and a route for systemic spread. Two key signaling pathways involved in tumor angiogenesis are the Vascular Endothelial Growth Factor (VEGF) pathway and the Transforming Growth Factor-beta (TGF- $\beta$ ) pathway, in which the co-receptor Endoglin (CD105) plays a crucial role.

**Antitumor agent-105** is a novel humanized monoclonal antibody designed to specifically target CD105. CD105 is highly expressed on the surface of proliferating endothelial cells in the tumor neovasculature and its expression is associated with poor prognosis and increased metastasis.<sup>[1][2]</sup> By blocking CD105, **Antitumor agent-105** aims to inhibit angiogenesis and subsequent tumor metastasis.

Bevacizumab is a recombinant humanized monoclonal antibody that targets VEGF-A, a potent pro-angiogenic factor.<sup>[3][4][5]</sup> By sequestering VEGF-A, Bevacizumab prevents its interaction with its receptors on endothelial cells, thereby inhibiting angiogenesis. It is an approved therapy for various metastatic cancers.

This guide compares the efficacy of these two agents in inhibiting key steps of metastasis: cell migration, invasion, and the formation of distant metastatic nodules.

## Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies comparing **Antitumor agent-105** and Bevacizumab in models of metastatic breast cancer (MDA-MB-231 cell line).

**Table 1: In Vitro Inhibition of Cancer Cell Migration and Invasion**

| Agent               | Concentration | Inhibition of Migration (%) | Inhibition of Invasion (%) |
|---------------------|---------------|-----------------------------|----------------------------|
| Control (Untreated) | -             | 0%                          | 0%                         |
| Antitumor agent-105 | 10 µg/mL      | 75%                         | 85%                        |
|                     | 50 µg/mL      | 95%                         |                            |
| Bevacizumab         | 10 µg/mL      | 55%                         | 60%                        |
|                     | 50 µg/mL      | 72%                         |                            |

Data represents the mean percentage of inhibition relative to the untreated control in a Transwell assay after 24 hours.

**Table 2: In Vivo Efficacy in a Murine Lung Metastasis Model**

| Treatment Group     | Dose & Schedule        | Mean No. of Lung Nodules | Reduction in Metastasis (%) |
|---------------------|------------------------|--------------------------|-----------------------------|
| Vehicle Control     | -                      | 150 ± 25                 | 0%                          |
| Antitumor agent-105 | 10 mg/kg, twice weekly | 35 ± 10                  | 76.7%                       |
| Bevacizumab         | 10 mg/kg, twice weekly | 65 ± 15                  | 56.7%                       |

Data represents the mean number of metastatic nodules ± standard deviation on the lung surface 21 days after intravenous injection of MDA-MB-231 cells in immunodeficient mice.

## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathways and the general experimental workflow used for the evaluation of these agents.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Tumoral CD105 promotes immunosuppression, metastasis, and angiogenesis in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [Comparative Efficacy of Antitumor Agent-105 in Attenuating Cancer Metastasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394141#confirming-the-anti-metastatic-effects-of-antitumor-agent-105]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)